

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG12)-OH

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Compound of Interest

Compound Name: *Fmoc-Lys (biotin-PEG12)-OH*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG12)-OH, a critical reagent in modern biochemical and pharmaceutical research. Below, you will find its core physicochemical properties, detailed experimental protocols for its application, and logical workflows represented through diagrams.

Core Compound Data

Fmoc-Lys(biotin-PEG12)-OH is a versatile molecule designed for the incorporation of a biotin label into peptides and other molecules. Its structure is multi-faceted, consisting of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine residue, a 12-unit polyethylene glycol (PEG) spacer, and a biotin moiety. This combination of components makes it an invaluable tool in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of novel therapeutics like PROTACs (PROteolysis TArgeting Chimeras).

The Fmoc group provides a base-labile protecting group for the α -amine of lysine, allowing for its controlled incorporation into a growing peptide chain. The long, hydrophilic PEG12 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, ensuring that the biotin group is readily accessible for interaction with avidin or streptavidin. Biotin's high-affinity binding to these proteins is leveraged in a wide array of applications, including affinity purification, molecular imaging, and diagnostic assays.

Quantitative data for Fmoc-Lys(biotin-PEG12)-OH is summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₅₈ H ₉₁ N ₅ O ₁₉ S
Molecular Weight	1194.44 g/mol
Purity	Typically ≥95%
CAS Number	1334172-64-3
Spacer Arm Length	40 atoms (approximately 46.3 Å)
Storage Temperature	-20°C

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving Fmoc-Lys(biotin-PEG12)-OH.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the steps for incorporating Fmoc-Lys(biotin-PEG12)-OH into a peptide chain using manual SPPS.

Materials:

- Fmoc-protected amino acid-loaded resin
- Fmoc-Lys(biotin-PEG12)-OH
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)

- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF from the resin.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate the mixture for 5-10 minutes at room temperature.[\[1\]](#)
 - Drain the piperidine solution.
 - Repeat the piperidine treatment for another 10-15 minutes.[\[1\]](#)
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[\[1\]](#)
- Coupling of Fmoc-Lys(biotin-PEG12)-OH:
 - In a separate vial, dissolve Fmoc-Lys(biotin-PEG12)-OH (3 eq.), HBTU (3 eq.), and HOBT (3 eq.) in a minimal amount of DMF.
 - Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored using a ninhydrin test.
- Washing:
 - Drain the coupling solution.

- Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
- Dry the resin under vacuum.

Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized biotinylated peptide from the solid support and removing side-chain protecting groups.

Materials:

- Peptide-resin
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

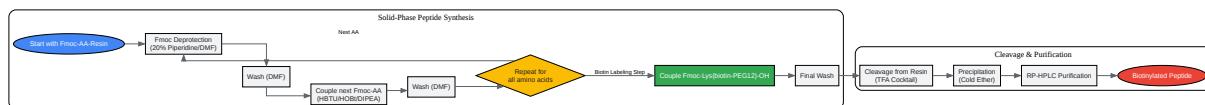
Procedure:

- Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly.
- Cleavage:
 - Add the cleavage cocktail to the peptide-resin in a reaction vessel.
 - Agitate the mixture at room temperature for 2-3 hours.[\[2\]](#)
- Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the peptide.
 - Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Isolation:
 - Centrifuge the mixture to pellet the precipitated peptide.
 - Decant the ether and wash the peptide pellet with cold ether two more times.

- Dry the peptide pellet under vacuum.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Fmoc-Lys(biotin-PEG12)-OH.



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Caption: Workflow for Solid-Phase Synthesis of a Biotinylated Peptide.

Caption: Conceptual Diagram of a PROTAC Molecule.

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References

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- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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